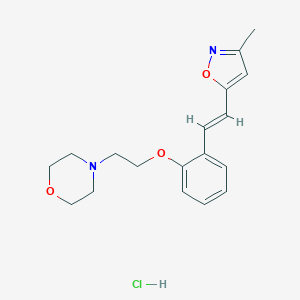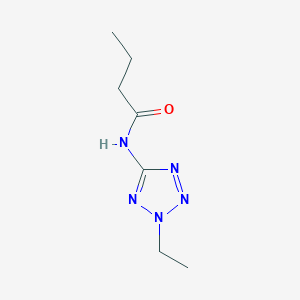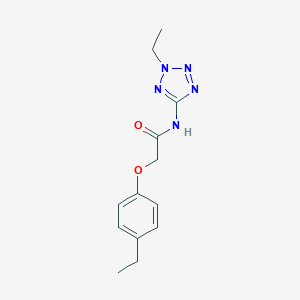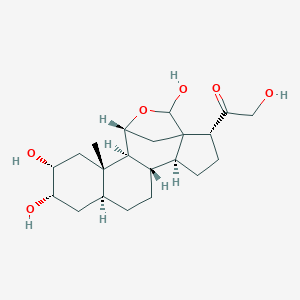
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol, also known as F-ara-AMP, is a nucleoside analogue that has shown potential in the treatment of various types of cancer. It is a modified version of the nucleoside adenosine, which is an essential component of DNA and RNA. F-ara-AMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is converted into F-ara-ATP, which is an active metabolite. F-ara-ATP inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death.
Biochemical and Physiological Effects:
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been shown to have both antitumor and immunosuppressive effects. It inhibits the activity of DNA and RNA synthesis enzymes, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol also has immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has several advantages for laboratory experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has some limitations. It is toxic to normal cells, which limits its use in vivo. It also has limited solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. One direction is to investigate its potential in combination with other chemotherapy drugs. Another direction is to explore its potential in the treatment of autoimmune diseases. Further research is also needed to determine the optimal dosage and administration of (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol for different types of cancer. Finally, research is needed to develop new methods for synthesizing (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol that are more efficient and cost-effective.
Synthesemethoden
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and solvents to modify the structure of adenosine and produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between adenosine and the fluorinated alkyl sulfonate to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Both methods have been used successfully to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol in the laboratory.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been extensively studied for its potential in the treatment of various types of cancer. It has been shown to be effective against leukemia, lymphoma, and solid tumors. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is a prodrug, which means that it is inactive until it is converted into an active form by the body. Once it is activated, it interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has also been shown to have immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
134782-20-0 |
|---|---|
Produktname |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
Molekularformel |
C13H18FN5O3S |
Molekulargewicht |
343.38 g/mol |
IUPAC-Name |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18FN5O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4H2,(H2,15,16,17)/t7-,9-,10-,13?/m1/s1 |
InChI-Schlüssel |
UWHBOQMWBBJYCL-RJNFYWFKSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCCCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
Synonyme |
5'-deoxy-5'-((2-monofluoroethyl)thio)adenosine 5-DMETA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)









![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)